Scholaricine

Descripción

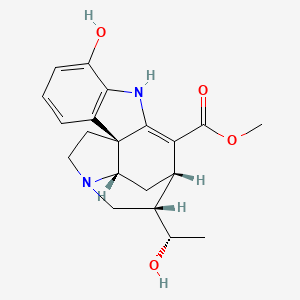

Scholaricine (CAS: 99694-90-3) is a monoterpene indole alkaloid (MIA) predominantly isolated from the leaves of Alstonia scholaris (Apocynaceae), a plant traditionally used in Chinese medicine for treating respiratory diseases . Structurally, it features a fused indole-piperidine scaffold with a molecular weight of 356.416 g/mol (C₂₁H₂₈N₂O₃) . This compound is notable for its high abundance in A. scholaris leaves, constituting 5.3% of the total alkaloid content .

Pharmacologically, this compound exhibits anti-inflammatory, antitussive, and expectorant effects by inhibiting cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key mediators of inflammation . Its nonlinear pharmacokinetic profile in humans distinguishes it from structurally related alkaloids .

Propiedades

Número CAS |

99694-90-3 |

|---|---|

Fórmula molecular |

C20H24N2O4 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

Clave InChI |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES isomérico |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES canónico |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Apariencia |

Powder |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of scholaricine involves several steps, starting from simpler indole derivatives. The process typically includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Functionalization of the indole ring: Introduction of hydroxyl and other functional groups at specific positions on the indole ring is carried out using reagents like lithium diisopropylamide (LDA) and various electrophiles.

Formation of the pyrroloindole structure: This involves cyclization reactions that form the characteristic fused ring system of this compound.

Industrial Production Methods: Extraction from natural sources, such as the bark of Alstonia boonei, remains a primary method of obtaining this compound .

Análisis De Reacciones Químicas

Types of Reactions: Scholaricine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the indole ring, potentially altering its pharmacological properties.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring, allowing for the synthesis of novel derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Scholaricine and its derivatives are of interest for their complex structures and potential as synthetic intermediates.

Biology: this compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.

Medicine: Traditional uses of this compound include treatments for fever, pain, and inflammation.

Mecanismo De Acción

Scholaricine exerts its effects through several mechanisms:

Inhibition of inflammatory mediators: this compound inhibits enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase, which are involved in the inflammatory response.

Modulation of cytokine production: this compound suppresses the production of proinflammatory cytokines, contributing to its anti-inflammatory effects.

Interaction with molecular targets: this compound interacts with various molecular targets, including receptors and enzymes, to exert its pharmacological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Scholaricine belongs to a broader class of MIAs with shared biosynthetic origins but distinct structural and functional properties. Below is a detailed comparison with four closely related alkaloids: 19-epithis compound , vallesamine , picrinine , and strictamine .

Structural Comparison

Key Notes:

- This compound and 19-epithis compound are epimers, differing only in the configuration of the C19 hydroxyl group .

- Vallesamine’s corynanthe skeleton lacks the piperidine ring present in this compound, reducing its molecular weight .

- Picrinine’s simpler structure correlates with lower anti-inflammatory potency compared to this compound .

Pharmacokinetic and Toxicity Profiles

Key Notes:

- This compound exhibits nonlinear pharmacokinetics due to saturation of metabolic enzymes at higher doses, unlike vallesamine and picrinine, which follow linear patterns .

- Vallesamine achieves the highest plasma exposure (AUC), likely due to enhanced solubility and slower metabolism .

- Acute toxicity data suggest this compound is more potent than its analogs, but chronic studies confirm its safety in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.